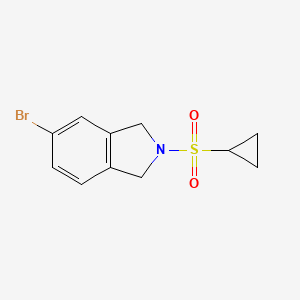
1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid is a chemical compound that features a pyrazole ring substituted with a trifluoropropyl group and a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid typically involves the reaction of 3-(3,3,3-trifluoropropyl)pyrazole with a boronic acid derivative. One common method is the palladium-catalyzed coupling of 3-(3,3,3-trifluoropropyl)pyrazole with a boronic ester under Suzuki-Miyaura conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate, in a solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and boronic acid derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid moiety to a palladium catalyst, followed by the coupling with an electrophilic organic group to form a new carbon-carbon bond . The trifluoropropyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: A similar compound with a trifluoromethyl group instead of a trifluoropropyl group.
Potassium 1H-pyrazole-3-trifluoroborate: A boronic acid derivative with a similar pyrazole structure.
Uniqueness
1-(3,3,3-Trifluoropropyl)pyrazole-3-boronic Acid is unique due to the presence of both a trifluoropropyl group and a boronic acid moiety, which can enhance its reactivity and versatility in organic synthesis . The trifluoropropyl group can also impart unique electronic and steric properties to the compound, making it valuable for specific applications in chemistry and industry .
Properties
IUPAC Name |
[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O2/c8-6(9,10)2-4-12-3-1-5(11-12)7(13)14/h1,3,13-14H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYZUESCTRVLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)CCC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8259997.png)





![5-[2-[(2-acetamido-4-methylpentanoyl)amino]propanoylamino]-N-butyl-4-hydroxy-2,7-dimethyloctanamide](/img/structure/B8260048.png)

![(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline](/img/structure/B8260071.png)
![methyl (NE)-N-[1-(dimethylamino)ethylidene]carbamimidothioate;hydroiodide](/img/structure/B8260077.png)
